molecular formula CuH2OTi B12339907 Copper;titanium;hydrate

Copper;titanium;hydrate

Cat. No.: B12339907
M. Wt: 129.43 g/mol
InChI Key: VTDLEONLEMUMFR-UHFFFAOYSA-N
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Description

Copper;titanium;hydrate is a useful research compound. Its molecular formula is CuH2OTi and its molecular weight is 129.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

CuH2OTi

Molecular Weight

129.43 g/mol

IUPAC Name

copper;titanium;hydrate

InChI

InChI=1S/Cu.H2O.Ti/h;1H2;

InChI Key

VTDLEONLEMUMFR-UHFFFAOYSA-N

Canonical SMILES

O.[Ti].[Cu]

Origin of Product

United States

Synthetic Methodologies for Copper;titanium;hydrate

The synthesis of materials containing copper, titanium, and water in their structure, broadly termed copper-titanium-hydrates, encompasses a range of techniques tailored to produce specific phases and morphologies, such as layered double hydroxides (LDHs), doped oxides, and composite materials. These methods leverage aqueous environments or hydrated precursors to incorporate water or hydroxyl groups into the final structure.

Key methodologies include co-precipitation, hydrothermal synthesis, sol-gel processes, and the synthesis of complex precursors for deposition techniques. For instance, titanium-embedded layered double hydroxides, such as (Cu/Ti)LDH, have been synthesized and are noted for their photocatalytic activity in water oxidation under visible light. rsc.org These LDHs are anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻ₓ/ₙ)·mH₂O, consisting of positively charged brucite-like layers and an interlayer of anions and water molecules. mdpi.comresearchgate.net

The co-precipitation method, performed at a constant pH, is a conventional route to synthesize LDHs. acs.org However, to achieve smaller crystallites with a narrow size distribution, a modified approach involving rapid mixing in a colloid mill followed by a separate aging step has been developed. acs.org Hydrothermal methods are also employed, as demonstrated in the synthesis of Co/Ti-LDH using a urea (B33335) template, a technique applicable to Cu/Ti systems. researchgate.net

Another approach involves the creation of complex precursors. A single solid source precursor, copper titanium acetylacetonate (B107027), was prepared for Metal Organic Chemical Vapour Deposition (MOCVD) of copper titanium oxide films. scirp.orgresearchgate.net This synthesis utilized hydrated copper chloride (CuCl₂·2H₂O) and titanium trichloride (B1173362) in methanol (B129727) and acetylacetone, resulting in a precipitate of the desired precursor. scirp.orgresearchgate.net Similarly, the sol-gel method has been used to create copper-indium co-doped titanium dioxide. This process involves the hydrolysis of titanium tetraisopropoxide and metal salt precursors (like copper nitrate (B79036) trihydrate) in an ethanol-water solution, forming a gel that is then calcined. mdpi.com

Coprecipitation can also yield composite materials. For example, TiOF₂/CuO particles were synthesized from fluoride (B91410) solutions. The process, controlled by pH, led to the formation of structures including CuTiF₆(H₂O)₄ (copper fluorotitanate tetrahydrate) as an intermediate phase. pan.pl

Table 1: Synthetic Methodologies for Copper-Titanium-Hydrate Materials

Methodology Precursors Key Process Steps Resulting Material Reference(s)
Layered Double Hydroxide (B78521) (LDH) Synthesis Copper and Titanium salts (e.g., nitrates, chlorides) Co-precipitation at a controlled pH, followed by aging. (Cu/Ti)LDH with intercalated water and anions. rsc.orgmdpi.comacs.org
Hydrothermal Synthesis Co(NO₃)₂·6H₂O, TiCl₄, Urea (template) Reaction in an aqueous solution under elevated temperature and pressure. Method is applicable to Cu/Ti systems. Crystalline Co/Ti-LDH with high surface area. researchgate.net
MOCVD Precursor Synthesis Hydrated copper chloride (CuCl₂·2H₂O), Titanium trichloride (TiCl₃), Acetylacetone, Methanol Dissolution of precursors and dropwise addition, leading to precipitation. Copper titanium acetylacetonate solid precursor. scirp.orgresearchgate.net
Sol-Gel Method Titanium tetraisopropoxide, Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O), Ethanol-water solution Hydrolysis of precursors to form a gel, followed by drying and calcination. Copper-doped TiO₂ catalyst. mdpi.com
Coprecipitation Fluoride solutions of titanium and copper pH-controlled precipitation and calcination. TiOF₂/CuO particles, with CuTiF₆(H₂O)₄ as an intermediate. pan.pl

Post Synthetic Modifications and Functionalization of Copper;titanium;hydrate

Post-synthetic modification (PSM) and functionalization are crucial strategies for enhancing the properties and expanding the applications of copper-titanium materials. These techniques modify the surface or structure of the pre-synthesized material to introduce new functionalities, such as improved stability, catalytic activity, or biocompatibility.

One significant application of PSM is to improve the stability of the material. For instance, the hydrothermal stability of copper-based metal-organic frameworks (Cu-MOFs), which can be compromised by water molecules attacking open metal sites, can be enhanced. researchgate.net A facile PSM method involves doping the Cu-MOF with amino acids like glycine, which protects the metal sites and preserves the structure. researchgate.netdntb.gov.ua

Surface functionalization is another key area. Titanium and its alloys can be functionalized to possess specific biological or chemical properties. A multilayer titanium-copper shell has been created on the surface of spherical titanium hydride granules. mdpi.com This was achieved by first creating a chemisorbed layer of hydroxotitanyl on the surface, followed by the electrochemical deposition of metallic copper, which significantly increased the thermal stability of the hydride. mdpi.com In another approach, titanium substrates were coated with polydopamine (PDA), which then served as an anchor for copper ions. rsc.org This PDA-based modification allows for the sustained release of copper, granting the material antibacterial properties. rsc.org To improve the integration of implants, surfaces can be further functionalized with biomolecules like the RGD peptide, which has been shown to promote osteoblast (bone cell) adhesion and proliferation on functionalized titanium. researchgate.net

Intercalation is a powerful PSM technique where guest atoms are inserted between the layers of a host material. nih.gov Copper can be intercalated into various layered titanium compounds, such as hydrogen titanates. rsc.org This process can alter the electronic and structural properties of the host material. For example, the intercalation of copper into the layered MXene Ti₃C₂Tₓ was shown to shift the (002) XRD peak to a lower angle, indicating an expansion of the interlayer spacing. acs.org This modification involves a redox reaction between the copper ions and the titanium host, leading to partial oxidation of the titanium. acs.org The intercalation of copper into γ-zirconium and γ-titanium phosphates has also been studied, where a copper-phenanthroline complex was formed in situ between the layers of the host material. researchgate.net

Table 2: Post-Synthetic Modification and Functionalization Techniques

Modification/Functionalization Technique Base Material Reagents/Method Purpose/Outcome Reference(s)
Surface Coating/Shell Formation Spherical titanium hydride (TiH₂) granules Chemisorption of titanium sulfate (B86663) followed by electrochemical deposition of copper. Creation of a ≡Ti-O-Cu- shell; increased thermal stability. mdpi.com
Polydopamine (PDA) Assisted Deposition Titanium (Ti) substrates Coating with polydopamine, followed by immersion in a copper sulfate solution. Anchoring of Cu ions to the surface for antibacterial activity. rsc.org
Amino Acid Doping (PSM) CuBTC Metal-Organic Framework (MOF) Molecular doping with glycine. Protection of open metal sites; improved hydrothermal stability. researchgate.net
Chemical Intercalation Layered Ti₃C₂Tₓ (MXene) Reaction with Cu²⁺ ions in solution. Insertion of Cu between MXene layers; modification of electronic properties. acs.org
In-situ Complex Formation γ-titanium phosphate Intercalation with 1,10-phenanthroline (B135089) followed by reaction with copper ions. Formation of a copper complex within the layered structure. researchgate.net
Peptide Immobilization Hyaluronic acid/chitosan functionalized Titanium Covalent bonding of RGD peptides. Enhanced osteoblast adhesion and proliferation for implants. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name Formula
Acetylacetone C₅H₈O₂
Copper Cu
Copper(II) chloride CuCl₂
Copper nitrate (B79036) trihydrate Cu(NO₃)₂·3H₂O
Copper fluorotitanate tetrahydrate CuTiF₆(H₂O)₄
Copper titanium acetylacetonate (B107027) Cu[Ti(C₅H₇O₂)₃]
Ethanol C₂H₅OH
Glycine C₂H₅NO₂
Hyaluronic acid (C₁₄H₂₁NO₁₁)ₙ
Methanol (B129727) CH₃OH
Polydopamine (C₈H₁₁NO₂)ₙ
RGD peptide Arginylglycylaspartic acid
Titanium Ti
Titanium dioxide TiO₂
Titanium hydride TiH₂
Titanium tetraisopropoxide C₁₂H₂₈O₄Ti
Titanium trichloride (B1173362) TiCl₃
Urea (B33335) CH₄N₂O

Due to a lack of specific scientific literature on the chemical compound "Copper;titanium;hydrate (B1144303)," it is not possible to generate an article that adheres to the requested detailed outline on its advanced structural elucidation.

Extensive searches for research findings on this specific compound have not yielded dedicated studies on its crystallographic or spectroscopic properties. The available scientific literature focuses on related but distinct materials such as copper-titanium oxides, copper-titanium alloys, and titanium hydride with copper coatings. While these studies utilize techniques like X-ray diffraction and X-ray absorption spectroscopy, the data and findings are not applicable to the specific hydrated compound requested.

Therefore, to maintain scientific accuracy and avoid the presentation of unsubstantiated information, the generation of the requested article cannot be fulfilled. There is insufficient data to populate the detailed sections and subsections of the provided outline, including crystallographic investigations and advanced spectroscopic probes for "Copper;titanium;hydrate."

Advanced Structural Elucidation of Copper;titanium;hydrate

Advanced Spectroscopic Probes for Local Structure and Bonding

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. du.ac.in In the context of copper-titanium-hydrate, EPR is particularly valuable for probing the paramagnetic centers, which typically include copper(II) (Cu²⁺) and potentially titanium(III) (Ti³⁺) ions. osti.govresearchgate.net The technique provides detailed information about the identity, electronic structure, local coordination environment, and distribution of these paramagnetic species within the hydrate (B1144303) matrix. rsc.org

When a sample is placed in a strong magnetic field and irradiated with microwaves, transitions between electron spin energy levels are induced. The resulting EPR spectrum's characteristics, such as the g-factor and hyperfine coupling constants, are sensitive to the local environment of the unpaired electron.

For Cu²⁺ (a d⁹ system), the EPR spectrum can reveal the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the nature of the ligands (e.g., water, hydroxyl groups). cardiff.ac.uk Studies on copper(II) complexes have shown that the g-values and copper hyperfine coupling constants (A_Cu) are anisotropic, reflecting the symmetry of the complex. cardiff.ac.uk In a powder or frozen solution sample of copper-titanium-hydrate, one would expect to observe a spectrum characteristic of an axial or rhombic symmetry, allowing for the determination of g-parallel (g∥) and g-perpendicular (g⊥), as well as the corresponding hyperfine coupling constants.

Similarly, Ti³⁺ (a d¹ system) is EPR active. The analysis of its signal can provide insights into its presence and coordination within the material. The EPR spectra of Ti(III) in aqueous solutions have been studied, providing reference points for its identification. osti.gov The presence of different types of copper(II) compounds, such as isolated mononuclear complexes and magnetically associated clusters, can also be distinguished using EPR, as seen in studies of copper(II) on titania gel surfaces. researchgate.net

Table 1: Representative EPR Spin Hamiltonian Parameters for Copper and Titanium Ions

Paramagnetic Ion System/Environment g-values Hyperfine Coupling Constants (A) Reference
Cu²⁺ Square Planar Complexes g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.09 A∥ ≈ (120-200) x 10⁻⁴ cm⁻¹ cardiff.ac.uk
Cu²⁺ Titania Gel g∥ = 2.32, g⊥ = 2.08 A∥ = 145 G researchgate.net

This table presents typical values from literature for similar systems to illustrate the data obtainable from EPR analysis.

Vibrational Spectroscopy (FTIR, Raman) for Hydroxyl and Water Environments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for characterizing the "hydrate" component of copper-titanium-hydrate. nanografi.com These methods probe the vibrational modes of molecules, providing a molecular fingerprint that can identify functional groups, including hydroxyl (-OH) and water (H₂O) molecules, and elucidate their bonding environments. mjcce.org.mkmdpi.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation due to molecular vibrations. mdpi.com For a transition to be IR active, it must involve a change in the molecule's dipole moment. mdpi.com In copper-titanium-hydrate, FTIR is highly sensitive to the stretching and bending vibrations of water and hydroxyl groups.

O-H Stretching: A broad absorption band typically observed between 3000 and 3600 cm⁻¹ is indicative of O-H stretching vibrations from coordinated water molecules and hydroxyl groups. The breadth of this peak suggests a variety of hydrogen-bonding environments.

H-O-H Bending: The bending vibration of coordinated water molecules usually appears as a sharp peak around 1600-1630 cm⁻¹.

Metal-Oxygen and Metal-Hydroxide Vibrations: The far-infrared region (below 1000 cm⁻¹) contains information about the metal-oxygen (Ti-O, Cu-O) and metal-hydroxide (Ti-OH, Cu-OH) vibrations, which are crucial for understanding the inorganic backbone of the compound.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nanografi.com A vibration is Raman active if it causes a change in the polarizability of the molecule. Water is a weak Raman scatterer, making this technique particularly useful for studying other species in aqueous environments or hydrated materials. nanografi.com It is effective for identifying the covalent metal-oxygen bonds that are characteristic of titanium and copper oxides. acs.org The Ti=O stretching vibration in titanyl phthalocyanine (B1677752) (TiOPc), for example, is a prominent feature in its Raman spectrum. d-nb.info

Together, FTIR and Raman spectroscopy can distinguish between physisorbed water, chemisorbed water (hydrates), and structural hydroxyl groups, providing a comprehensive picture of the water and hydroxyl environments within the material. dntb.gov.ua

Table 2: Characteristic Vibrational Frequencies for Copper-Titanium-Hydrate Analysis

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy Technique
O-H Stretching (Water/Hydroxyl) 3000 - 3600 FTIR, Raman
H-O-H Bending (Coordinated Water) 1600 - 1630 FTIR
Ti-O-Ti Stretching 400 - 900 FTIR, Raman

This table provides a general guide to the expected vibrational bands.

Electron Microscopy and Imaging Techniques

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the atomic structure of materials at the nanoscale. rsc.org For a complex material like copper-titanium-hydrate, HRTEM can directly image the crystal lattice, revealing atomic arrangements, crystallographic phases, and structural defects such as dislocations and grain boundaries. rsc.orgdiva-portal.org

By measuring the distances between lattice fringes in an HRTEM image, the interplanar spacing (d-spacing) of crystalline domains can be determined. researchgate.net These measurements are compared with known values from crystallographic databases (e.g., JCPDF) to identify the specific phases present. For instance, HRTEM could distinguish between nanocrystals of copper, copper(I) oxide (Cu₂O), copper(II) oxide (CuO), or various titanium oxides (e.g., anatase, rutile) within the composite material. researchgate.net In studies of related materials, HRTEM has been used to identify the face-centered cubic (FCC) structure of Ti-hydride and the lattice planes of copper and its oxides. researchgate.netnist.gov

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology and topography of materials. mdpi.com It provides high-magnification images of the sample surface by scanning it with a focused beam of electrons. For copper-titanium-hydrate, SEM reveals key information about its particle or coating structure, including size, shape, porosity, and surface texture. mdpi.comnih.gov

Studies on copper-coated titanium hydride have used SEM to great effect, showing that the surface can be completely covered by the copper layer, which closes off microcracks present on the initial titanium hydride granules. mdpi.com The morphology of such coatings can be complex, with observations of aggregate-like reliefs composed of fused plates and rods. mdpi.com The thickness of coatings can also be measured from cross-sectional SEM images, with reported thicknesses in the range of 8-14 µm for copper layers on titanium hydride. mdpi.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM provides elemental mapping, confirming the distribution of copper and titanium across the surface and identifying any impurities. doaj.orgresearchgate.net

Table 3: Morphological and Elemental Data from SEM/EDS Analysis of a Modified Titanium Hydride Surface

Feature Description Dimensions Elemental Composition (EDS) Reference
Surface Coating Aggregate-like relief, covers entire surface - Ti, O, Cu mdpi.com
Microstructure Fused plates and rods Rod diameter up to 0.7 µm, length > 2 µm Not specified mdpi.com

This table is based on findings for copper-coated titanium hydride systems, illustrating the type of data obtained. mdpi.com

Electron Diffraction and Selected Area Electron Diffraction (SAED)

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a crystallographic technique performed in a Transmission Electron Microscope (TEM) to determine the crystal structure of a sample. wikipedia.org SAED provides information that is complementary to HRTEM imaging. By inserting an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a specific, selected area of the sample. wikipedia.orgosti.gov

The resulting SAED pattern consists of spots or rings, which correspond to the diffraction of the electron beam by the crystal lattice planes.

Spot Patterns: A regular array of spots is produced by a single crystal or a highly oriented polycrystalline area. The geometry and spacing of the spots can be used to determine the crystal system, lattice parameters, and orientation.

Ring Patterns: A series of concentric rings is characteristic of a polycrystalline or amorphous material. Each ring corresponds to a specific lattice spacing (d-spacing), allowing for phase identification by matching the ring diameters to crystallographic data. wikipedia.org

For copper-titanium-hydrate, SAED is crucial for identifying the various crystalline phases that may coexist. For example, diffraction patterns can confirm the presence of metallic copper, Cu₂O, CuO, or TiC, as demonstrated in studies of copper-titanium carbide nanocomposites. mdpi.comresearchgate.net

Surface-Sensitive Characterization of Copper;Titanium;Hydrate

The surface properties of copper-titanium-hydrate are critical as they govern its interaction with the external environment. Surface-sensitive techniques provide information about the elemental composition and chemical states of the outermost atomic layers.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a premier technique for surface chemical analysis. mdpi.com It irradiates the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy is calculated. The binding energy is characteristic of the element and its oxidation state. XPS is highly surface-sensitive, typically probing the top 1-10 nm of a material. mdpi.com

For copper-titanium-hydrate, XPS can:

Identify Elements: Detect all elements present on the surface (except H and He) and quantify their relative concentrations. nih.gov

Determine Oxidation States: Distinguish between different oxidation states, such as Cu⁰ (metallic), Cu¹⁺ (in Cu₂O), and Cu²⁺ (in CuO), and between Ti⁰, Ti²⁺, Ti³⁺, and Ti⁴⁺. This is achieved by high-resolution scans over the binding energy regions of the Cu 2p and Ti 2p orbitals.

Characterize Surface Chemistry: Identify the presence of surface oxides, hydroxides (from O 1s spectra), and adsorbed water. Studies on PEO-treated titanium in copper nitrate (B79036) solutions have used XPS to confirm the incorporation of copper and phosphorus into the surface layer. nih.gov

Table 4: Representative XPS Binding Energies for Copper and Titanium Species

Element Orbital Oxidation State Typical Binding Energy (eV)
Copper Cu 2p₃/₂ Cu⁰ (metal) ~932.7
Copper Cu 2p₃/₂ Cu¹⁺ (Cu₂O) ~932.5
Copper Cu 2p₃/₂ Cu²⁺ (CuO) ~933.6 (with shake-up satellites)
Titanium Ti 2p₃/₂ Ti⁰ (metal) ~453.8
Titanium Ti 2p₃/₂ Ti⁴⁺ (TiO₂) ~458.5 - 459.0
Oxygen O 1s Oxide (O²⁻) ~530.0
Oxygen O 1s Hydroxide (B78521) (OH⁻) ~531.5

This table provides approximate binding energy values from literature to illustrate the data obtained from XPS. Actual values can vary slightly depending on the specific chemical environment.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive analytical technique used to investigate the elemental composition and chemical states of a material's surface. asminternational.orgbris.ac.uk The process involves irradiating a sample with monoenergetic soft X-rays, causing the emission of photoelectrons. bris.ac.uk The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the oxidation state and chemical environment of the atoms. researchgate.net

In the analysis of copper-titanium compounds, XPS is critical for determining the oxidation states of copper and titanium. For titanium, the Ti 2p spectrum typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, with a splitting energy of approximately 5.7 eV, which is characteristic of the Ti⁴⁺ state in materials like TiO₂. researchgate.net For instance, in plasma electrolytic oxidation (PEO) layers formed on titanium in a copper nitrate and phosphoric acid electrolyte, the main Ti 2p₃/₂ peak is observed at a binding energy of about 459.5 eV, confirming the presence of Ti⁴⁺. nih.gov

The analysis of copper is more complex due to overlapping binding energies for Cu metal (Cu⁰) and Cu(I) species, and the presence of characteristic "shake-up" satellite peaks for Cu(II) species. researchgate.netsurfacesciencewestern.com The Cu 2p spectrum exhibits two main peaks: Cu 2p₃/₂ and Cu 2p₁/₂. Binding energies around 932.6 eV for Cu 2p₃/₂ are typically associated with Cu⁰ or Cu₂O, while energies around 934.5 eV, accompanied by strong satellite peaks at higher binding energies (around 940-945 eV), are indicative of Cu²⁺. researchgate.netresearchgate.net In studies of copper-containing PEO layers on titanium, a noisy signal for the Cu 2p region may suggest a low concentration of copper, sometimes requiring an increased number of scans to achieve a better signal-to-noise ratio for accurate analysis. nih.gov

The quantitative analysis provided by XPS allows for the determination of the elemental composition of the surface layer. This data is crucial for understanding the stoichiometry and distribution of elements in the copper titanium hydrate material.

Table 1: Representative XPS Binding Energies for Elements in Copper-Titanium Systems

Element & Spectral LineBinding Energy (eV)Inferred Chemical State/Compound
Ti 2p₃/₂~459.5 eVTi⁴⁺ (e.g., in TiO₂) researchgate.netnih.gov
Ti 2p₁/₂~465.2 eVTi⁴⁺ (e.g., in TiO₂) researchgate.net
Cu 2p₃/₂~932.6 eVCu⁰ (Metallic Copper) or Cu⁺ (e.g., in Cu₂O) researchgate.net
Cu 2p₃/₂~934.5 eVCu²⁺ (e.g., in CuO, Cu(OH)₂) researchgate.netresearchgate.net
Cu 2p₁/₂~954.3 eVCu²⁺ researchgate.net
O 1s~530.8 eVMetal-Oxygen bond (e.g., O-Ti) researchgate.net
P 2p~133.9 eVPhosphate (PO₄³⁻) nih.gov

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition and, in some cases, chemical state information about the near-surface region of a solid. asminternational.orgcityu.edu.hk The process begins when a primary electron beam (or sometimes an X-ray beam) bombards the sample, causing the ejection of a core-level electron and creating a vacancy. researchgate.net An electron from a higher energy level then drops to fill this vacancy, and the energy released from this transition is transferred to a third electron, the Auger electron, which is then ejected from the atom. cityu.edu.hkresearchgate.net

Since the kinetic energy of the Auger electron is dependent on the electronic energy levels of the atom from which it was emitted, it is characteristic of that element. researchgate.net AES is capable of detecting all elements except hydrogen and helium and has a high surface sensitivity, with a typical analysis depth of just a few nanometers. cityu.edu.hk

For materials like copper titanium hydrate, AES can be used to:

Identify Elemental Composition: Confirm the presence of copper, titanium, and oxygen on the surface.

Depth Profiling: When combined with ion sputtering to sequentially remove atomic layers, AES can provide a quantitative compositional depth profile, revealing the distribution of elements from the surface into the bulk of the material. rruff.info This is particularly useful for analyzing thin films or surface-modified materials.

Chemical State Information: The shape and kinetic energy of an Auger peak can be influenced by the chemical environment of the emitting atom. cityu.edu.hk For example, changes in the Auger peaks of copper can help distinguish between its metallic and oxidized states.

AES and XPS are often used as complementary techniques. While XPS is generally preferred for detailed chemical state analysis due to its higher energy resolution and less destructive nature, AES offers superior spatial resolution, making it ideal for analyzing small features on a surface. asminternational.org

Table 2: General Characteristics of Auger Electron Spectroscopy

FeatureDescriptionRelevance to this compound
Probing Beam Focused electron beam (typically 1-10 keV) researchgate.netAllows for high spatial resolution analysis.
Detected Particle Auger electrons cityu.edu.hkEnergies are characteristic of the source element.
Analysis Depth 0.5 - 10 nm cityu.edu.hkProvides information exclusively from the near-surface region.
Elemental Range All elements except H and He cityu.edu.hkDetects Cu, Ti, and O.
Key Applications Elemental mapping, depth profiling, chemical state analysis asminternational.orgrruff.infoDetermines surface composition, elemental distribution with depth, and chemical bonding information.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is an analytical technique with exceptionally high sensitivity, capable of detecting elements at the parts-per-million or even parts-per-billion level. nih.gov It is used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam. scispace.comuchicago.edu The sputtering process ejects both neutral and charged particles (secondary ions) from the top one or two atomic layers. These secondary ions are then collected and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.govscispace.com

There are two main modes of SIMS operation:

Static SIMS: Uses a very low-dose primary ion beam to analyze the outermost atomic layer with minimal damage. This is ideal for studying the molecular composition of surfaces.

Dynamic SIMS: Uses a higher-dose primary ion beam to continuously sputter the surface, allowing for the analysis of composition as a function of depth (depth profiling). nih.gov

For copper titanium hydrate, SIMS is particularly valuable for:

Trace Element Detection: Its high sensitivity allows for the detection of dopants or impurities that may be present in very low concentrations.

Isotopic Analysis: SIMS can distinguish between isotopes of the same element, which can be useful in specific research contexts. uchicago.edu

Surface Imaging: By rastering the primary ion beam across the surface, SIMS can generate detailed images of the lateral distribution of different elements. nih.gov

The secondary ion intensities recorded by SIMS are proportional to the concentration of the elements in the sample, providing semi-quantitative compositional information. scispace.com This makes it a powerful tool for investigating the surface chemistry and elemental distribution within the near-surface region of copper-titanium materials. nih.govscispace.com

Table 3: Comparison of SIMS Analysis Modes

FeatureStatic SIMSDynamic SIMS
Primary Ion Dose Low (<10¹² ions/cm²)High (>10¹⁶ ions/cm²)
Sputter Rate Very LowHigh
Analysis Focus Outermost atomic layer, molecular information nih.govBulk composition, depth profiling nih.gov
Sample Damage MinimalDestructive
Application to Cu-Ti-Hydrate Analysis of surface contaminants and initial layers.Elemental distribution through coatings or layers.

Pore Structure and Surface Area Analysis

The pore structure and specific surface area are critical physical properties of copper titanium hydrate, as they significantly influence its performance in applications such as catalysis and adsorption. These characteristics are most commonly determined through gas adsorption-desorption analysis, with the Brunauer-Emmett-Teller (BET) method being the standard for surface area calculation. researchgate.net

The analysis involves exposing the material to an inert gas, typically nitrogen, at its boiling point (77 K). The amount of gas adsorbed onto the material's surface at various relative pressures is measured, generating an adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the material's porosity. For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). mdpi.com

From these isotherms, several key parameters can be calculated:

BET Specific Surface Area (S_BET): This represents the total surface area per unit mass of the material (m²/g). Doping titanium dioxide with copper has been shown to affect the surface area; in some cases, an increase in copper concentration can lead to a decrease in the specific surface area due to changes in morphology or the blockage of pores. researchgate.net

Pore Volume (V_p): This is the total volume of the pores per unit mass (cm³/g).

Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method is often applied to the desorption branch of the isotherm to calculate the distribution of pore sizes, revealing the average pore diameter and the prevalence of different pore sizes within the material. acs.org

Studies on titanate nanostructures and copper-doped titania have shown a wide range of possible surface areas and pore volumes, which are highly dependent on the synthesis method. researchgate.netmdpi.com For example, hydrothermally synthesized titanate nanotubes can exhibit very high specific surface areas, which can be altered by subsequent treatments like calcination. mdpi.comrsc.org

Table 4: Representative Pore Structure and Surface Area Data for Copper-Titanium Materials

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
TiO₂ (Pristine)52.1 researchgate.net0.681 mdpi.com11.76 mdpi.com
Cu-TiO₂9.9 researchgate.net--
Titanate Nanotubes (Hydrogenated)269 mdpi.com~0.60 - 0.85 mdpi.com-
Cu-TNS/GO Composite86.63 acs.org0.30 acs.org13.00 acs.org
Cu-[TEA-TNS]/GO Composite72.00 acs.org0.29 acs.org10.08 acs.org

Note: Data is compiled from various studies on related materials and may not represent the specific compound "this compound" but illustrates typical values for copper-titanium oxide systems.

Computational and Theoretical Studies of Copper;titanium;hydrate

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the fundamental properties of materials from first principles.

The electronic structure dictates the optical, magnetic, and catalytic properties of a material. DFT calculations are used to determine the arrangement of electron energy levels into bands. The introduction of copper into the titanium dioxide lattice, for instance, creates new energy states within the band gap.

Table 1: Calculated Electronic Properties of a Cu-Doped TiO₂ System This table is interactive. Click on the headers to sort the data.

Property Value System Description Source
Induced Magnetic Moment 0.97 µB CuSO₄ adsorbed on anatase TiO₂ (101) mdpi.com
Calculated Band Gap 2.27 eV CuSO₄ adsorbed on anatase TiO₂ (101) with GGA+U method mdpi.com
Ferromagnetism More stable than antiferromagnetic state Cu₂Ti₁₄O₃₂ supercell e3s-conferences.org

Before calculating properties, the most stable atomic arrangement, or geometry, of the compound must be determined. Geometry optimization is a computational process that finds the minimum energy configuration of a set of atoms. The stability of these structures is then evaluated by calculating their formation energy.

For copper-doped TiO₂, DFT calculations have been used to optimize the geometry of a Ti₁₆O₃₂ supercell with copper atoms substituting titanium atoms. e3s-conferences.org These studies indicate that systems with specific Cu-Cu distances (e.g., 3.82 Å) are more stable. e3s-conferences.org In studies of CuSO₄ adsorption on the anatase TiO₂ (101) surface, a preferential adsorption geometry with an energy of -4.31 eV was identified, indicating a strong, stable interaction (chemisorption). mdpi.com The optimized geometry shows the formation of new chemical bonds, with a Cu-O bond length of 1.94 Å, which is consistent with that observed in copper(II) oxide. mdpi.com Similarly, DFT has been used to map out the grand potential diagram of the Cu-Ti-O-H system to engineer stable, hierarchically-structured copper alloys reinforced by Cu₃Ti₃O precipitates. researchgate.net

Table 2: Optimized Interatomic Distances from DFT Calculations This table is interactive. Click on the headers to sort the data.

Atom Pair Bond Length (Å) System Description Source
Cu-O 1.94 CuSO₄ adsorbed on anatase TiO₂ (101) mdpi.com
O(adsorbate)-Ti(surface) 2.02 CuSO₄ adsorbed on anatase TiO₂ (101) mdpi.com
Cu-Cu 3.82 Stable configuration in Cu₂Ti₁₄O₃₂ supercell e3s-conferences.org

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. q-chem.comacs.org By calculating the vibrational modes of a molecule or a surface-adsorbed species, scientists can identify its "fingerprint" and understand its bonding environment. A frequency analysis must be performed on a geometry that has been optimized at the same level of theory. q-chem.com

For complex systems like hydrated copper-titanium oxides, these calculations can predict the vibrational frequencies of Ti-O, Cu-O, and O-H bonds. For example, the analysis can distinguish between molecularly adsorbed water and dissociated water (hydroxyl groups) on the surface. While specific, comprehensive vibrational data for a single "copper;titanium;hydrate" compound is not broadly published, the methodology is well-established. q-chem.comyoutube.comnih.gov Calculations on related systems, such as molecules adsorbed on oxide surfaces, show that defect sites significantly influence adsorption and vibrational modes. acs.org This type of analysis is essential for understanding how the material interacts with its environment, for instance, in catalytic reactions where the vibration of a specific bond might be a precursor to a chemical transformation. acs.org

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time. This approach is ideal for studying dynamic processes like hydration, ion diffusion, and surface interactions that occur over timescales from picoseconds to nanoseconds.

The presence of water is fundamental to the properties of a hydrate (B1144303). MD simulations can reveal how water molecules arrange themselves around the copper and titanium centers and how protons (H⁺) move through the structure. In materials designed for photocatalytic water splitting or proton-conducting membranes, proton transfer is a key functional step.

Theoretical studies show that the coupling between copper and TiO₂ can enhance water adsorption and dissociation at the interface, which in turn accelerates proton transfer for chemical reactions. nih.gov MD simulations on similar metal oxide systems reveal that proton transfer can occur through two main pathways: directly to or from the oxide surface ("surface-PT") or between adjacent adsorbed water/hydroxide (B78521) species ("adlayer-PT"). researchgate.net These simulations show that proton transfer is often governed by a "presolvation" mechanism, where thermal fluctuations in the hydrogen bond network lower the energy barrier for the transfer to occur. researchgate.net In hydrated Cu-exchanged zeolites, MD simulations show that at room temperature, Cu cations become fully hydrated, detach from the zeolite framework, and can diffuse through the material's pores. acs.org

The interface where the solid material meets the liquid water is a region of intense chemical activity. MD simulations provide a detailed picture of the structural and dynamical properties of water molecules at this interface.

Simulations of water on low-index copper surfaces show that the copper-water interaction is relatively weak, with water molecules in the first hydration layer forming a distinct double-peaked structure. rsc.org The water molecules closest to the copper surface tend to lie nearly parallel to it. rsc.org In contrast, the interaction at a titanium oxide surface is often stronger, leading to the dissociation of water into hydroxyl groups. For a hydrated copper-titanium oxide, one would expect a complex interface combining these features. The copper sites might influence the local electronic structure, while the titanium oxide support would provide sites for water dissociation and strong anchoring. Studies on copper coatings on titanium hydride have also highlighted the importance of the interface, where a chemisorbed layer of hydroxotitanyl interacts with copper ions, leading to high adhesive interaction between the layers. mdpi.com

Ab Initio Molecular Dynamics (AIMD)

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations, typically using Density Functional Theory (DFT), at each step of a molecular dynamics simulation. This method allows for the accurate modeling of chemical reactions, dynamic processes, and the behavior of materials in complex environments without the need for empirical parameters.

In the context of copper-titanium-hydrate systems, AIMD has been instrumental in elucidating the interactions between water molecules and copper-doped titania surfaces. acs.orgmdpi.com Studies have shown that AIMD can reveal the atomistic mechanisms of water adsorption and dissociation, which are critical steps in photocatalysis. mdpi.com For instance, simulations have demonstrated that on hydrated anatase TiO₂ surfaces, oxygen vacancies readily react with adsorbed water molecules, leading to the hydroxylation of the surface. mdpi.com This process can involve the formation of short-lived hydronium ion intermediates, a detail that is challenging to observe experimentally. mdpi.com

Furthermore, AIMD is employed to study the dynamics of more complex systems, such as the behavior of copper complexes in hydrothermal fluids. lanl.govresearchgate.net These simulations can characterize the coordination and hydration sphere of copper ions, providing a fundamental understanding of their transport and reactivity in aqueous environments at various temperatures and pressures. lanl.govresearchgate.net While not directly studying a solid hydrate, this research is crucial for understanding the foundational aqueous chemistry of copper and titanium. In a different application, AIMD has been used to study the liquid and undercooled melt of Cu-Ti alloys, revealing relationships between the local atomic structure, such as five-fold symmetry around copper atoms, and the dynamic properties of the melt. aps.org

Table 1: Selected AIMD Simulation Parameters and Findings

System StudiedSimulation MethodKey ParametersKey FindingsReference(s)
Hydrated Anatase (101) Surface with Oxygen VacancyAb Initio Molecular DynamicsNVT Ensemble, 300 KWater quickly adsorbs and reacts at vacancy sites, leading to surface hydroxylation via a hydronium intermediate. mdpi.com
Single-Atom Cu/TiO₂ with WaterAb Initio Nonadiabatic Molecular DynamicsN/ACu doping creates trap states; protonation of the Cu site extends charge carrier lifetime, enhancing photocatalytic potential. acs.org
CuCl Complex in Water VaporCar-Parrinello MD350°C, varying water densitiesCharacterized the formation and dynamics of the first-shell hydrated complex, [CuCl(H₂O)]. lanl.gov
Liquid and Undercooled Cu-Ti AlloysAb Initio Molecular Dynamics (DFT)1000 K to 1700 KThe local structure, particularly five-fold symmetry around Cu atoms, significantly influences the melt's viscosity and dynamics. aps.org

Computational Prediction of Novel this compound Phases and Structures

The discovery of new materials with enhanced properties is a central goal of materials science. Computational methods, particularly those combining first-principles calculations with advanced search algorithms, have become indispensable tools for predicting the existence and structure of novel compounds before their synthesis.

For copper-titanium systems, Density Functional Theory (DFT) is a cornerstone for predicting the stability and properties of various phases. arxiv.orgresearchgate.net DFT calculations can determine the formation energy of different copper dopant configurations in the titanium dioxide lattice, indicating, for example, that a disperse configuration of Cu²⁺ dopants at the anatase (101) surface is energetically favorable over the formation of separate copper oxide phases. arxiv.org Such calculations are critical for understanding how to create stable and efficient doped materials.

To explore the vast landscape of possible crystal structures, DFT is often coupled with evolutionary algorithms. rsc.org These algorithms, inspired by natural selection, generate populations of candidate structures, evaluate their stability (fitness) using DFT calculations, and apply evolutionary operators like mutation and crossover to produce new generations of structures, eventually converging on the most stable phases. rsc.orgdtu.dkresearchgate.net This methodology has been successfully applied to discover novel compounds in a wide range of material systems, including various nitrides and oxides under pressure. rsc.org

In the context of copper-titanium materials, these predictive methods can be used to search for new, stable ternary or quaternary compounds, including potential hydrated phases. By systematically exploring different compositions and atomic arrangements, researchers can identify promising new structures. For example, thermodynamic modeling using software like Thermo-Calc®, which relies on extensive thermodynamic databases, has been used to design novel titanium-copper alloys with specific phase compositions, such as those containing the Ti₂Cu intermetallic phase, for biomedical applications. matec-conferences.org While these specific examples may not be hydrates, the methodology is directly applicable to the prediction of stable copper titanium hydrate phases by including oxygen and hydrogen in the computational search. The goal is to identify structures with desirable electronic or catalytic properties that can then be targeted for experimental synthesis. laccei.org

Table 2: Examples of Computational Approaches for Material Prediction

MethodApplication AreaPredicted OutcomeSignificanceReference(s)
Density Functional Theory (DFT)Doping Stability in TiO₂Cu²⁺ is most stable in a disperse configuration at the anatase (101) surface.Guides synthesis by showing that secondary CuO phase formation is energetically unfavorable. arxiv.org
Evolutionary Algorithms (e.g., USPEX)General Materials DiscoveryPrediction of new stable compounds (e.g., novel nitrides, oxides) under various conditions.Enables the discovery of materials with novel properties by efficiently searching vast structural possibilities. rsc.org
Machine Learning Accelerated Genetic AlgorithmNanoalloy Discovery50-fold reduction in required energy calculations for discovering stable nanoalloys.Dramatically speeds up the discovery process, making large-scale computational screening feasible. dtu.dkresearchgate.netosti.gov
Thermodynamic Modeling (Thermo-Calc®)Alloy DesignDesign of Ti-Ta-Mo-Sn-Cu alloys with specific α, β, and Ti₂Cu phase proportions.Allows for the targeted design of materials with desired microstructures and properties. matec-conferences.org

Machine Learning Approaches in this compound Research

Machine learning (ML) is rapidly transforming materials research by providing powerful tools for accelerating simulations, predicting properties, and discovering new materials from large datasets. researchgate.net

A significant application of ML in this field is the development of machine learning interatomic potentials (MLIPs). arxiv.orgresearchgate.netaps.orgaps.org Traditional AIMD simulations are computationally expensive, limiting them to small systems and short timescales. pnas.org MLIPs, often based on neural networks or Gaussian approximation potentials, are trained on a database of structures and their corresponding energies and forces calculated by DFT. researchgate.netaps.org Once trained, these potentials can predict the energy and forces for new atomic configurations with near-DFT accuracy but at a fraction of the computational cost. arxiv.orgaps.org This allows for large-scale molecular dynamics simulations of complex processes, such as the interaction of water with Cu-doped TiO₂ surfaces over extended periods. pnas.org For instance, MLIPs have been developed for various aqueous systems, demonstrating their ability to accurately model the structure and dynamics of water at solid-liquid interfaces. pnas.org

Another major use of ML is in building predictive models for material properties. researchgate.netinrim.ittandfonline.com By training algorithms like artificial neural networks (ANNs) on existing experimental or computational data, researchers can create models that predict properties such as photocatalytic activity, band gap, or crystallite size based on synthesis parameters like dopant concentration and calcination temperature. researchgate.nettandfonline.com These models can uncover complex, non-linear relationships within the data and serve as a guide for designing new materials and optimizing experimental conditions. researchgate.netinrim.it

Furthermore, ML is being integrated with high-throughput screening and evolutionary algorithms to accelerate materials discovery. dtu.dkresearchgate.netosti.gov A machine learning model can act as a surrogate for expensive DFT calculations within a genetic algorithm, rapidly pre-screening candidate structures and prioritizing the most promising ones for more accurate evaluation. researchgate.netosti.gov This hybrid approach combines the robust exploration capabilities of genetic algorithms with the speed of machine learning, significantly reducing the time and computational resources required to identify novel materials. dtu.dkresearchgate.net

Table 3: Applications of Machine Learning in Copper-Titanium Material Research

ML TechniqueApplicationSystemPerformance/OutcomeReference(s)
Machine Learning Interatomic Potential (MLIP)Accelerating simulationsCuPt/TiO₂ for CO₂ reductionRMSE in energy of 0.63 meV/atom and in forces of 0.06 eV/Å compared to DFT. arxiv.org
Artificial Neural Network (ANN)Predicting photocatalyst propertiesTitania-based photocatalystsCorrelation coefficients >0.92 for predicting properties from synthesis variables. researchgate.net
Random Forest RegressorPredicting mechanical propertiesCu-Ti alloysR² scores of 0.99 for predicting mechanical properties from composition and processing data. mdpi.com
Deep Neural Networks (DNN)Predicting dielectric propertiesDoped SrTiO₃ perovskitesHigh accuracy in predicting dielectric performance from doping element percentages. nih.gov

Reactivity and Reaction Mechanisms of Copper;titanium;hydrate

Surface Chemistry and Adsorption Phenomena

The surface of copper;titanium;hydrate (B1144303) materials is a critical interface for chemical interactions, governing adsorption processes that are fundamental to its reactivity. The nature of this surface is often characterized by the presence of hydrated titanium species, which can be modified by copper.

The adsorption behavior of metal ions on hydrated titanium surfaces, a key component of the copper;titanium;hydrate system, has been a subject of scientific investigation. Studies on hydrated amorphous titanium dioxide (TiO2·1.6H2O) show that its high surface area makes it an effective adsorbent for various metal ions, including copper(II). thaiscience.info The adsorption processes for ions like Mn(II), Cu(II), and Pb(II) on these surfaces are well-described by the Langmuir isotherm model. thaiscience.info The Fe(III) ion, however, shows conformity to both the Langmuir and Freundlich isotherms. thaiscience.info

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. The adherence of copper ion adsorption to the Langmuir model suggests a process of uniform, monolayer surface coverage on the hydrated titanium oxide. thaiscience.info

The kinetics of hydrogen adsorption are also relevant, particularly when considering the "hydrate" component as a hydride. The diffusion of hydrogen in a titanium hydride layer is significantly slower—by about two orders of magnitude—than in the titanium metal matrix. bu.edu This slow diffusion within the hydride layer can become a rate-limiting step for further hydrogen ingress into the material. bu.edu

Table 1: Adsorption Isotherm Models for Metal Ions on Hydrated Titanium Dioxide

Adsorbed IonApplicable Isotherm Model(s)Key Assumptions of Model
Copper (II)LangmuirMonolayer adsorption on a homogeneous surface.
Manganese (II)LangmuirMonolayer adsorption on a homogeneous surface.
Lead (II)LangmuirMonolayer adsorption on a homogeneous surface.
Iron (III)Langmuir and FreundlichDescribes adsorption on both homogeneous and heterogeneous surfaces.

The adsorption sites on this compound materials are dictated by their surface chemistry. On titanium hydride surfaces modified with copper, chemically active groups can be intentionally created to enhance interaction. mdpi.comglobalauthorid.com One proposed mechanism involves the formation of a chemisorbed layer of hydroxotitanyl, leading to a multilayer shell with a ≡Ti-O-Cu- linkage. mdpi.comglobalauthorid.comresearchgate.net This structure provides a high degree of adhesive interaction between the copper and the titanium hydride substrate. mdpi.com

On hydrated titanium surfaces, surface hydroxyl (OH*) groups often act as the primary adsorption and reaction sites. acs.org These sites can facilitate proton-electron transfer. acs.org The interaction of titanium sulfate (B86663) salts with a titanium hydride surface at a pH of 4–5 results in a uniform sorption layer, which, after drying, is identified as an adsorption layer of hydroxotitanyl. mdpi.com This layer presents a pronounced aggregate-like relief and serves as the foundation for subsequent copper deposition. mdpi.com

Redox Chemistry of this compound

The redox chemistry of this system is characterized by the variable oxidation states of both copper and titanium, with the hydrate component playing a crucial role in mediating electron and proton transfer.

Copper and titanium can exist in multiple oxidation states, and their interplay is central to the material's redox behavior. Transition metals like titanium and copper, along with their oxides (e.g., TiO2, Cu2O, CuO), are studied for their electrocatalytic properties. nih.gov In composite systems, synergistic effects are observed where metallic copper (Cu(0)) can accelerate reaction rates, while cuprous oxide (Cu2O), containing Cu(I), can selectively drive further reduction processes. acs.org

The redox potential of the copper center in complexes is a key parameter. For instance, the Cu(II) center in certain biological complexes has a redox potential of approximately 0.08 V vs. Ag/AgCl (0.28 V vs. NHE). nih.gov This potential is low enough for the Cu(II) complex to be readily reduced by biological antioxidants. nih.gov The resulting Cu(I) complex can then participate in catalytic cycles, such as the reduction of oxygen to produce hydrogen peroxide. nih.gov The oxidation states of copper ions are also linked to the protonation capacity of their local environment. researchgate.net

Table 2: Common Oxidation States and Roles of Copper and Titanium

ElementCommon Oxidation StatesRole in Redox Processes
CopperCu(0), Cu(I), Cu(II)Cu(0) can accelerate reaction rates; Cu(I) can promote selectivity in reduction reactions. nih.govacs.org
TitaniumTi(IV) in TiO2Often acts as a stable, high-surface-area support; can participate in surface redox via hydroxyl groups. thaiscience.infoacs.org

The "hydrate" component, which can refer to surface hydroxyl groups, coordinated water, or hydride (H⁻), is an active participant in redox reactions. On titanium surfaces, surface-bound hydrogens associated with OH* groups can be involved in reduction reactions. acs.org A transition from an oxide-covered surface to a hydride surface can occur at negative potentials, involving multiple proton-electron transfer steps to convert OH* sites into H* sites. acs.org

Furthermore, distinct reactivity modes have been demonstrated for copper hydride complexes. nih.gov These complexes can undergo hydride transfer reactions. nih.gov The formation of a two-dimensional surface hydride phase has been observed on Cu(111) surfaces in acidic electrolytes, which is coincident with anion desorption. nist.gov This surface hydride can then decompose to form H2, demonstrating its direct role in redox processes at the electrode-electrolyte interface. nist.gov

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are primarily associated with the hydrated titanium oxide surface, while proton transfer is a key mechanistic step in many of its reactions, particularly those involving hydride species.

The surfaces of metals like titanium are typically covered by a layer of hydrated oxides, which exhibit characteristic acid-base properties. acs.org The hydroxyl groups on the surface of hydrated titanium dioxide can act as Brønsted acids or bases, participating in proton exchange with the surrounding medium.

Proton transfer reactions involving transition metal hydride complexes are fundamental to many catalytic processes. rsc.orgosti.govnih.gov The kinetics of proton transfer to or from a metal center can be a rate-limiting factor and significantly impact reaction efficiency. rsc.orgnih.gov Unlike proton transfers involving oxygen or nitrogen acids, which are often diffusion-limited, transfers to metal hydrides can be orders of magnitude slower. rsc.org This suggests significant kinetic barriers related to electronic and geometric reorganization during the (de)protonation of the metal center. rsc.org In multi-copper enzyme systems, changes in the oxidation state of the copper ions are coupled with proton transfer, creating proton gradients that are essential to the catalytic mechanism. researchgate.net This coupling allows the enzyme to lower the activation energy of the reaction. researchgate.net

Brønsted and Lewis Acidity/Basicity of this compound Surfaces

The surface of materials containing titanium oxides or hydroxides is known to possess both Brønsted and Lewis acid sites. ymaws.com Lewis acid sites, which can accept an electron pair, are often associated with coordinatively unsaturated titanium cations on the surface. ymaws.comrsc.org Brønsted acid sites, which are proton donors, can arise from surface hydroxyl groups. The introduction of copper into this framework can modify the nature and distribution of these acid sites.

The presence of copper can influence the electronic properties of the adjacent titanium sites, potentially altering their Lewis acidity. Furthermore, interactions between copper ions and the hydrate layer can create new Brønsted acid sites. Research on phosphated titanium dioxide has shown that the ratio of Brønsted to Lewis acid sites can be tuned to enhance catalytic activity significantly. rsc.org In a copper-titanium-hydrate system, the copper component could act as a Lewis acid site itself, capable of interacting with Lewis bases. ymaws.com For instance, specialized copper(I) hydride complexes have been synthesized with an appended intramolecular borane (B79455) Lewis acid, demonstrating that copper centers can be engineered to exhibit distinct reactivity modes based on Lewis acid-base interactions. nih.gov The specific surface composition of a copper-titanium-hydrate would determine the predominant type of acidity, influencing its performance in catalytic applications where such sites are crucial for substrate activation.

Proton Dynamics within the Hydrate Framework

The term "hydrate" implies the presence of water molecules, which, along with structural hydroxyl groups, can facilitate proton dynamics. These dynamics include proton transfer and diffusion, which are fundamental to the material's ionic conductivity and role in certain electrochemical reactions. Studies on related metallic titanium-copper hydrides (which contain atomic hydrogen rather than water) have provided insights into hydrogen mobility. Proton NMR studies on crystalline and amorphous titanium-copper hydrides revealed that host-metal structure and hydrogen site occupancy strongly influence hydrogen diffusion behavior. aps.org In amorphous TiCuH₁.₄, for example, hydrogen diffusion is greatly enhanced compared to its crystalline counterparts. aps.org

In a hydrate framework, proton mobility would occur via different mechanisms, such as the Grotthuss mechanism, involving the hopping of protons between adjacent water molecules and hydroxyl groups. The electrochemical formation of titanium hydride from a titanium surface involves the reduction of protons (H⁺), highlighting the importance of proton transport to and into the material. bu.edu On titanium hydride surfaces, adsorbed hydrogen is stabilized, but proton exchange is critical for surface reactions like nitrate (B79036) reduction. acs.org The presence of copper can influence the electronic structure and bond energies at the surface, thereby affecting the activation energies for proton migration and transfer within the hydrate structure. High proton mobility has also been observed in copper hydride (CuH) at high pressure. researchgate.net

Thermal Stability and Dehydration/Rehydration Mechanisms

The thermal stability of copper-titanium-hydrate is a critical parameter that dictates its processing conditions and application range. The process of heating typically induces dehydration (the loss of water molecules) followed by potential decomposition or phase transformation of the underlying copper-titanium structure.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry

Thermogravimetric analysis (TGA) is a primary technique for studying the thermal stability and decomposition pathways of hydrated compounds by measuring changes in mass as a function of temperature. For copper-titanium-hydrate, a TGA curve would be expected to show distinct mass loss steps corresponding to the removal of water molecules.

While direct TGA data for a compound specifically named "this compound" is not available, analysis of related materials provides a strong basis for understanding its likely behavior. The thermal decomposition of copper sulfate pentahydrate (CuSO₄·5H₂O), for example, is a well-studied multi-step process. semanticscholar.orgyoutube.comresearchgate.net It first loses four water molecules in two successive steps between 50°C and 150°C, followed by the loss of the final water molecule at a higher temperature range of 170-260°C. researchgate.netnih.gov The final decomposition of the anhydrous copper sulfate occurs at much higher temperatures, above 600°C. nih.gov

Studies on titanium hydride (TiH₂) show that hydrogen desorption becomes significant between 450°C and 500°C. scielo.br However, when a copper coating is applied to titanium hydride particles, their thermal stability is markedly increased. The peak temperature of hydrogen desorption can be shifted higher by approximately 60°C. ichms.org This stabilizing effect is attributed to the copper layer acting as a barrier that reduces the rate of hydrogen atom recombination on the particle surface. ichms.org A study on copper-coated spherical titanium hydride granules showed the initial dehydrogenation temperature increased from 462.9°C to 699.7°C, an improvement of over 236°C. mdpi.com

Coupling TGA with mass spectrometry (MS) allows for the identification of the gaseous species evolved during each mass loss step. For a copper-titanium-hydrate, MS would confirm that the initial mass losses correspond to water (m/z = 18), while at higher temperatures, it could detect the release of hydrogen (m/z = 2) if the material contains a hydride component.

MaterialDecomposition / Dehydration EventTemperature Range (°C)Mass Loss / Evolved SpeciesReference
Titanium Hydride (TiH₂)Hydrogen Desorption450 - 722H₂ scielo.brmdpi.com
Copper-Coated Titanium HydrideIncreased Thermal Stability / Hydrogen Desorption700 - 849H₂ mdpi.com
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)Dehydration (Step 1 & 2)50 - 1504 H₂O researchgate.netnih.gov
Dehydration (Step 3)170 - 2601 H₂O nih.gov
Decomposition of Anhydrous CuSO₄> 600SO₃, SO₂, O₂ youtube.comnih.gov

In-situ Diffraction and Spectroscopic Studies of Thermal Transitions

To understand the structural changes that accompany the dehydration and decomposition processes observed in TGA, in-situ techniques are employed. In-situ X-ray or neutron diffraction allows for the monitoring of changes in the crystalline phases of the material as it is heated.

For a crystalline copper-titanium-hydrate, heating would cause the diffraction peaks corresponding to the hydrated phase to decrease in intensity and eventually disappear, while new peaks corresponding to dehydrated intermediate phases or final oxide/metallic phases would emerge. Studies on the thermal decomposition of titanium hydride powder using high-temperature X-ray diffraction (HTXRD) have successfully tracked the δ-TiH₂ to α-Ti phase transformation. scielo.br Similarly, in-situ synchrotron X-ray and neutron diffraction have been used to correlate specific hydrogen release events with lattice parameter contractions during the decomposition of TiH₂. researchgate.net These advanced techniques can reveal the formation of core-shell structures, where a dehydrated or decomposed layer forms on the particle surface, controlling the subsequent release of volatile species from the core. researchgate.net

In-situ spectroscopic techniques, such as infrared or Raman spectroscopy, can provide complementary information on the changes in chemical bonding during thermal transitions. For a hydrate, the broad bands associated with O-H stretching and bending vibrations of water molecules would diminish upon heating, providing a molecular-level confirmation of the dehydration process.

Interfacial Reactions and Heterogeneous Equilibria

The interface between copper-titanium-hydrate and its surrounding environment (gas, liquid, or solid) is the site of crucial chemical reactions and equilibria. The nature of this interface dictates the material's behavior in catalysis, corrosion, and coating applications.

Research on increasing the adherence of metallic copper to titanium hydride surfaces highlights the importance of creating a chemically active interface. researchgate.net A chemisorbed layer of hydroxotitanyl was shown to facilitate the formation of a multilayer titanium-copper shell (≡Ti-O-Cu-) with high adhesive strength. mdpi.comresearchgate.net This demonstrates a key interfacial reaction where the hydrated or hydroxylated titanium surface forms strong chemical bonds with copper species. Such interfaces are critical for establishing heterogeneous equilibria, where the surface composition is in a dynamic balance with the adjacent phase.

At higher temperatures, interfacial reactions become more pronounced. Studies on Ti-Cu alloys in contact with oxide crucibles show that significant reactions can occur, leading to the formation of new phases at the interface. researchgate.netspringerprofessional.de For example, when brazing titanium alloys with Ag-Cu based solders, a complex series of interfacial reactions takes place, including the dissolution of titanium, diffusion of copper into the titanium, and the formation of Ti-Cu intermetallic phases like Ti₂Cu and TiCu. mdpi.com These reactions are governed by the phase equilibria of the Ti-Cu system and the diffusion kinetics of the constituent elements. The presence of a hydrate or oxide layer on the copper-titanium material would mediate these high-temperature reactions, initially acting as a barrier before being consumed and participating in the reaction itself.

Catalytic Applications of Copper;titanium;hydrate: Fundamental Aspects

Heterogeneous Catalysis by Copper;Titanium;Hydrate (B1144303)

Copper-titanium hydrate-based materials serve as robust heterogeneous catalysts for a range of chemical transformations. Their activity is deeply rooted in the structure of their active sites and the cooperative interplay between the copper and titanium components.

The identification of active sites in copper-titanium catalysts is crucial for understanding their reactivity. Research indicates that the catalytic activity does not arise from simple copper or titanium species alone, but from unique sites formed at the interface of the two components.

For instance, in the electrochemical hydrogen evolution reaction (HER), the combination of copper and titanium, which are individually poor catalysts, creates highly active sites. greencarcongress.com Density functional theory (DFT) calculations have identified that unique copper-copper-titanium (Cu-Cu-Ti) hollow sites exhibit a hydrogen-binding energy very similar to that of platinum, resulting in exceptional HER activity. greencarcongress.com In contrast, Cu-Ti-Ti hollow sites bind hydrogen too strongly, inhibiting the reaction. greencarcongress.com

In the context of 1,3-dipolar cycloaddition reactions, studies on copper hydroxide (B78521) supported on titanium oxide (Cu(OH)x/TiO2) have shown that the catalytically active species are Cu(I) centers. nih.gov These Cu(I) species are generated in situ from the Cu(II) precursor during the initial stages of the reaction. nih.gov The rate of the catalytic reaction shows a linear dependence on the amount of these in situ generated Cu(I) species. nih.gov

For CO2 hydrogenation, strong metal-support interactions (SMSI) between copper nanoparticles and the TiO2 support are critical. nih.gov These interactions can lead to the formation of Cu-Ti-Ox units that facilitate H2 dissociation and subsequent hydrogenation steps. researchgate.net Characterization using techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy reveals that even after high-temperature reduction, copper sites in contact with TiO2 can exist in a Cuδ+ state (with an oxidation state between 0 and +1), which is believed to be crucial for catalytic performance. rsc.org

Understanding the dynamic nature of catalysts under operational conditions is key to unraveling reaction mechanisms. In-situ spectroscopic techniques have been invaluable in observing the structural and chemical evolution of copper-titanium catalysts during reactions.

For CO2 hydrogenation over Cu@TiOx core-shell catalysts, a suite of in-situ methods including X-ray absorption spectroscopy (XAS), ambient pressure X-ray photoelectron spectroscopy (AP-XPS), and environmental transmission electron microscopy (E-TEM) has revealed a highly dynamic system. anl.gov These studies show that pretreatment with H2 at high temperatures can cause the titania shell to crack and copper particles to migrate to the surface. anl.gov During CO2 exposure at room temperature, TiOₓ and Cu-Ti-Oₓ aggregates form a layered structure on the copper surface. anl.gov This oxide layer vanishes at higher temperatures in the presence of H2, with CO being the main product. anl.gov

Similarly, in-situ Raman and UV-vis diffuse reflectance spectroscopy have provided insights into the role of oxygen vacancies and Ti³⁺ centers in CO2 reduction over Cu/TiO2 catalysts. nih.gov These studies demonstrate a continuous cycle where defects are generated by hydrogen, consumed by CO2, and then regenerated by hydrogen, allowing for sustained catalytic activity. nih.gov

The enhanced performance of copper-titanium catalysts is often attributed to a synergistic effect between the two metallic components. This synergy can manifest as improved activity, selectivity, or stability compared to the individual oxides.

In the dehydrogenation of propane (B168953) to propylene, a defect-induced Cu-TiO2 catalyst showed high selectivity (~91.9%) at a relatively low temperature of 375 °C. rsc.orgresearchgate.net This enhanced performance is linked to a metal-support synergy that passivates C-C bond breaking, thereby reducing methane (B114726) formation. rsc.orgresearchgate.net The synergy between Fe and various transition metals, including copper, has also been studied for the oxygen evolution reaction (OER). nih.gov Electronic interactions between the metals can lead to significantly enhanced catalytic activity, although a synergistic effect was not observed for the Ti-Fe combination in that specific study. nih.gov

The "hydrate" component, often present as surface hydroxyl groups or structured water, can play a direct role. In the synthesis of copper-titanium oxide thin films, hydrated copper chloride (CuCl2·2H2O) is a common precursor, indicating the role of water in the material's formation. scirp.orgresearchgate.net In catalytic cycles, surface hydroxyl groups on the titanium oxide support are essential for grafting catalyst precursors, as demonstrated in the synthesis of Cu nanoparticles via surface organometallic chemistry. ethz.ch Furthermore, the creation of a chemisorbed layer of hydroxotitanyl on a titanium hydride surface was shown to be critical for improving the adhesion and thermal stability of a subsequent copper coating, forming a ≡Ti-O-Cu- interface. mdpi.com While not always a direct participant in the main catalytic loop, the hydrate component is often crucial for establishing the active catalyst structure.

Photocatalysis and Photoelectrocatalysis

Copper-modified titanium dioxide is a prominent photocatalyst, where the introduction of copper enhances the photoactivity of TiO2, extending its light absorption capabilities and improving charge carrier separation.

Pure titanium dioxide (TiO2) is a wide-bandgap semiconductor, primarily absorbing UV light, which accounts for only a small fraction of the solar spectrum. scientific.net Incorporating copper can significantly improve its photocatalytic efficiency by enhancing visible light absorption and, crucially, by inhibiting the rapid recombination of photogenerated electron-hole pairs. scirp.orgscientific.net

Several mechanisms contribute to this enhancement:

Heterojunction Formation: Coupling p-type copper oxides (CuO or Cu2O) with n-type TiO2 creates a p-n heterojunction at the interface. mdpi.com The internal electric field at this junction facilitates the separation of charge carriers. When light excites the system, electrons in the TiO2 conduction band migrate to the CuO, while holes in the CuO valence band move to the TiO2, effectively separating them and increasing their lifetime. mdpi.com

Electron Trapping: Copper species, particularly Cu²⁺, can act as electron scavengers. nih.gov The redox potential of the Cu²⁺/Cu⁺ couple is more positive than the conduction band edge of TiO2, allowing Cu²⁺ ions to efficiently trap photoexcited electrons from the TiO2, preventing their recombination with holes. mdpi.com This creates a new energy level below the TiO2 conduction band, enhancing charge separation. nih.gov

Localized Surface Plasmon Resonance (LSPR): Metallic copper nanoparticles can exhibit LSPR, which leads to enhanced light absorption in the visible range. rsc.org This effect can increase the rate of electron-hole pair generation in the adjacent TiO2. In-situ XAS studies have shown that the incorporation of Cu nanoparticles alters the electronic structure of TiO2, leading to increased absorption intensity under UV-visible illumination, which is attributed to the LSPR effect. rsc.org

Once charge separation is achieved, the electrons and holes can migrate to the catalyst surface and participate in redox reactions, generating highly reactive radical species.

On the surface of illuminated Cu/TiO2, photogenerated electrons typically reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O2⁻). researchgate.net Simultaneously, the holes in the valence band can oxidize water or hydroxide ions to produce hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can degrade a wide range of organic pollutants.

In the context of CO2 photoreduction, the reaction pathways are more complex. The process begins with the adsorption of CO2 and H2O onto the catalyst surface. Upon illumination, the separated electrons and holes initiate a series of reactions:

Electron-driven reduction: Electrons reduce adsorbed CO2 to form radical anions (•CO2⁻) or react with protons (from water splitting) to form hydrogen atoms, which then participate in hydrogenating CO2.

Hole-driven oxidation: Holes oxidize water to produce protons (H⁺) and oxygen.

Band Structure Engineering for Enhanced Activity

The catalytic efficacy of copper-titanium materials can be significantly enhanced through the strategic modification of their electronic band structure. The primary goal of band structure engineering is to optimize the electronic properties of the catalyst to facilitate more efficient charge separation and transfer, thereby boosting reaction rates and selectivity. scirp.orgscirp.org Doping titanium-based materials, such as strontium titanate (SrTiO₃) or titanium dioxide (TiO₂), with copper is a common strategy to achieve this. aip.orgacs.org

The incorporation of copper into the titanate lattice can induce localized distortions and create new vibrational modes, which are indicative of changes in the local bonding environment. acs.org For instance, in copper-doped SrTiO₃, the substitution of titanium ions (Ti⁴⁺) with copper ions (Cu¹⁺) can lead to the reduction of some Ti⁴⁺ to Ti³⁺ to maintain charge neutrality. acs.org This alteration in the oxidation states and the creation of defects like oxygen vacancies fundamentally modify the material's electronic structure. aip.orgacs.org

Electrocatalysis

Copper-titanium materials have emerged as versatile and efficient electrocatalysts for a range of important reactions, including nitrate (B79036) reduction, carbon dioxide (CO₂) reduction, and the hydrogen evolution reaction (HER). acs.orgmdpi.comrsc.org Their performance is intrinsically linked to their surface properties, the nature of their active sites, and their stability under demanding electrochemical conditions.

The electrochemical behavior of copper-titanium catalysts is governed by the complex processes occurring at the electrode-electrolyte interface. Techniques such as cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS) are crucial for elucidating these processes. acs.orgbohrium.combohrium.com CV studies on copper-decorated titanium electrodes for nitrate reduction, for example, reveal the potential at which the charge transfer reaction occurs. bohrium.compjoes.com

A critical parameter for quantifying the intrinsic activity of an electrocatalyst is the electrochemical rate constant (k), which describes the speed of the charge transfer step. This can be determined experimentally using a rotating disk electrode (RDE) setup and Koutecky-Levich analysis. acs.org Studies on a composite Cu₂O-Cu/Titanium electrode for nitrate reduction have demonstrated a synergistic effect, with the composite electrode showing a higher rate constant than the individual components. nih.gov The charge transfer resistance, another key kinetic parameter, can be evaluated using EIS. bohrium.com

Table 1: Electrochemical Rate Constants for Nitrate Reduction This table presents the electrochemical rate constants (k) determined for different electrode materials in the electrochemical reduction of nitrate, highlighting the synergistic effect of the composite material.

Electrode MaterialElectrochemical Rate Constant (k) (cm·s⁻¹)Source(s)
Titanium (Ti)3.02 × 10⁻⁶ nih.gov
Copper (Cu)3.88 × 10⁻⁴ nih.gov
Cu₂O-Cu/Ti4.77 × 10⁻⁴ nih.gov

Identifying the precise location of catalytic activity—the active sites—is fundamental to understanding reaction mechanisms and designing improved catalysts. In copper-titanium systems, the active sites are often complex, involving the interplay between the two metallic elements and the support material.

Advanced characterization techniques, including in situ spectroscopy and electron microscopy, combined with theoretical calculations like Density Functional Theory (DFT), are employed for this purpose. researchgate.net For ternary CuZnTi catalysts used in the water-gas shift reaction, the intrinsic active sites have been identified as the interfacial Cuᵟ⁺−Oᵥ−Ti³⁺ sites, where partially oxidized copper, oxygen vacancies, and reduced titanium work in concert. researchgate.net

In the electrocatalytic reduction of nitrate to ammonia (B1221849) using a Cu₂O-Cu/Ti composite, a synergistic mechanism has been proposed where the Cu₂O-Cu component actively promotes the initial rate-determining step (the reduction of nitrate to nitrite), while the titanium support preserves the high selectivity towards the final ammonia product. acs.orgnih.gov For the hydrogen evolution reaction (HER), studies on copper nitride supported on titanium oxynitride (Cu₃N@3DOM-TiOₓNᵧ) have identified the Cu₃N phase as the primary active site responsible for the efficient catalysis. rsc.org In other systems, such as single-atom catalysts, isolated metallic titanium atoms dispersed on a copper surface have been shown to be the active centers for hydrogen dissociation. llnl.gov

The long-term stability and durability of an electrocatalyst are paramount for its practical application. nih.gov Copper-titanium materials often exhibit enhanced stability compared to their single-component counterparts. The incorporation of titanium into a copper oxide matrix, for example, can create a stable mixed-metal oxide that prevents the degradation of highly reactive Cu⁺ species, which are often prone to deactivation at elevated temperatures. nih.gov

In the context of CO₂ reduction, copper nanoparticles supported on titanium oxide nanotubes (Cu/TNT) have demonstrated improved stability, which is attributed to the nanotubes' resistance to oxidation and their ability to anchor the copper particles securely. mdpi.com Similarly, copper-doped strontium titanate (Cu/SrTiO₃) photocatalysts have shown exceptional structural stability across a wide range of pH conditions during CO₂ photoreduction. acs.org Stability tests, often involving running the electrochemical reaction for extended periods or through repeated cycles, are essential to evaluate the material's robustness. acs.org However, the dynamic nature of these catalysts is also a key consideration, as some materials can undergo structural changes, such as the cracking of a titania shell on a copper core during pre-treatment, which can impact their catalytic function. anl.gov

Advanced Catalytic Reactor Design and Kinetic Studies (Fundamental)

To bridge the gap between laboratory discovery and industrial application, a fundamental understanding of reaction kinetics within a catalytic reactor is essential. This involves moving beyond apparent reaction rates to determine the intrinsic activity of the catalyst, which is a true measure of its efficiency, independent of external process limitations.

The rate of a catalytic reaction measured in a standard laboratory reactor (the apparent rate) is often influenced by physical processes such as mass transfer (the movement of reactants to the catalyst surface) and heat transfer. uobasrah.edu.iqacs.org To determine the intrinsic reaction rate—the true rate of the chemical transformation occurring at the active sites—these limitations must be eliminated or accounted for. acs.org

Experimental designs and specific analytical methods are used to extract intrinsic kinetic data. In electrocatalysis, the use of a rotating disk electrode (RDE) allows for the precise control of mass transport, enabling the calculation of kinetic currents and intrinsic rate constants from Koutecky-Levich plots. acs.org For gas-phase reactions, such as the water-gas shift reaction over a CuZnTi catalyst, experiments are designed to ensure high flow rates and small catalyst particles to minimize mass transfer effects, allowing for the reporting of specific reaction rates per gram of catalyst. researchgate.net For the dehydrogenation of propane over a Cu-TiO₂ catalyst, kinetic studies identified an adsorption-reaction model as the rate-limiting step and used the Arrhenius equation to calculate the activation energy, a key intrinsic kinetic parameter. rsc.org

Table 2: Intrinsic Activity and Kinetic Parameters for Cu-Ti Based Catalysts This table summarizes reported intrinsic reaction rates and activation energies for different catalytic reactions using copper-titanium materials.

CatalystReactionIntrinsic Rate / ActivityActivation Energy (Ea)Source(s)
Cu/ZnTi-MMOLow-Temperature Water Gas Shift19.7 µmol CO gcat⁻¹ s⁻¹ (at 250 °C)Not Specified researchgate.net
Cu-TiO₂Propane DehydrogenationNot Specified50.04 kJ mol⁻¹ rsc.org
Cu₂O-Cu/TiNitrate ElectroreductionRate constant (k) = 4.77 × 10⁻⁴ cm·s⁻¹Not Specified nih.gov

Mass and Heat Transfer Limitations in Fundamental Studies

Mass transfer limitations arise from the resistance to the movement of reactants from the bulk fluid to the active catalytic sites and the subsequent movement of products away from the sites. This process involves several steps, including diffusion across a boundary layer surrounding the catalyst particle and diffusion through the porous structure of the catalyst itself. A useful tool for estimating the impact of pore diffusion limitations is the Thiele modulus, which relates the reaction rate to the diffusion rate. acs.org A Thiele modulus value greater than 0.3 suggests that diffusion is the rate-limiting step. acs.org In such cases, the concentration of reactants at the active sites is lower than in the bulk fluid, reducing the observed reaction rate. For fast reactions, an eggshell distribution of the active copper and titanium sites on a support might be preferable to minimize diffusion path lengths. acs.org

Heat transfer limitations are particularly significant in highly exothermic or endothermic reactions. For instance, the formation of metal hydrides is an exothermic process where the heat generated must be effectively removed to sustain the reaction. asme.org Conversely, the release of hydrogen from a hydride is endothermic and requires a sufficient supply of heat. asme.org In the context of copper titanium hydrate catalysts, poor thermal conductivity of the catalyst bed can lead to the formation of hot or cold spots. rsc.orgfrontiersin.org Hot spots in exothermic reactions can accelerate catalyst deactivation through sintering, while cold spots in endothermic reactions can quench the reaction. rsc.orgrsc.org The effective thermal conductivity of catalyst beds, especially powdered ones, is often low, typically in the range of 0.1 to 1.0 W/m·K, which can be a significant bottleneck. asme.orgmdpi.com

To mitigate these transport limitations in fundamental studies, researchers often employ strategies such as using fine catalyst powders to minimize internal diffusion resistance or operating in high-turbulence regimes to reduce the external boundary layer. acs.org Furthermore, structured catalysts, such as those incorporating metallic foams (e.g., copper or aluminum foams), offer enhanced heat transfer properties compared to traditional packed beds, thereby maintaining a more uniform temperature profile across the reactor. rsc.orgfrontiersin.org

Below is an interactive table summarizing key parameters related to mass and heat transfer limitations.

ParameterDescriptionSignificance in CatalysisTypical Mitigation Strategies
Effective Diffusivity (De) The diffusion coefficient of a species through the porous structure of the catalyst.A low De can lead to significant concentration gradients within the catalyst, limiting the overall reaction rate.Use of smaller catalyst particles; creation of larger pores (meso- or macroporosity).
Thiele Modulus (φ) A dimensionless parameter comparing the characteristic reaction rate to the characteristic diffusion rate.A high φ (>0.3) indicates severe mass transfer limitation. acs.orgModifying catalyst particle size; altering active site distribution (e.g., eggshell). acs.org
Effective Thermal Conductivity (keff) The overall thermal conductivity of the catalyst bed, including solid and fluid phases.Low keff can cause temperature gradients (hotspots/coldspots), affecting reaction rate, selectivity, and catalyst stability. rsc.orgUse of highly conductive supports (e.g., metal foams); impregnation of the catalyst on structured carriers. rsc.orgfrontiersin.org
Heat and Mass Transfer Coefficients Quantify the rate of heat and mass transfer between the bulk fluid and the catalyst surface.Low coefficients can lead to significant external temperature and concentration gradients.Increasing fluid velocity; using reactor designs that promote turbulence.

Catalyst Deactivation Mechanisms (Fundamental Chemical Degradation)

Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. For copper titanium hydrate systems, deactivation is a complex process that can occur through several chemical degradation pathways. These mechanisms are distinct from mechanical failure and are intrinsic to the chemical nature of the catalyst and the reaction environment. scispace.comresearchgate.net

One of the primary mechanisms of deactivation for copper-based catalysts is thermal degradation , often referred to as sintering . mdpi.com At elevated reaction temperatures, copper nanoparticles can migrate on the titanium-based support surface and agglomerate into larger crystals. mdpi.com This process, known as Ostwald ripening, leads to a decrease in the active copper surface area and, consequently, a loss of catalytic activity. mdpi.com For example, in some copper-based catalysts, an increase in temperature from 250°C to 300°C can cause the average copper particle size to grow significantly, leading to a substantial drop in conversion. mdpi.com

Another significant deactivation route is fouling or coking , which involves the deposition of carbonaceous species on the active sites or within the catalyst pores. mdpi.comacs.org In reactions involving organic molecules or carbon monoxide, side reactions can produce coke. acs.org For instance, the Boudouard reaction (2CO ⇌ C + CO₂) can lead to the formation of graphitic carbon that physically blocks active sites. mdpi.comacs.org

Poisoning is a deactivation mechanism where chemical species present in the reactant feed bind strongly to the active sites, rendering them inactive. scispace.comresearchgate.net For copper-based catalysts, sulfur-containing compounds (like H₂S) and chlorine compounds are common poisons. mdpi.com These poisons can form stable bonds with copper, blocking the sites required for the catalytic reaction. mdpi.com

Finally, solid-state reactions between the active copper phase and the titanium hydrate support can also lead to deactivation. scispace.com Over time and at high temperatures, new, less active chemical phases can form at the interface between the copper and the support material. For example, the formation of mixed copper-titanium oxides or other ternary compounds could alter the electronic properties and structure of the active sites. oaepublish.com The oxidation state of the active copper species (e.g., Cu⁰, Cu⁺, Cu²⁺) is often crucial for catalytic activity, and changes in this state due to interactions with the support or the reaction environment can be a form of deactivation. mdpi.comoaepublish.com

The table below provides a detailed overview of the fundamental chemical degradation mechanisms for copper titanium hydrate catalysts.

Deactivation MechanismDescriptionKey Influencing FactorsExample from a Related System
Sintering (Thermal Degradation) Agglomeration of active metal particles (copper) into larger, less active crystals. mdpi.comHigh temperatures (>300 °C for copper); reaction atmosphere; nature of the support. mdpi.comIn methanol (B129727) steam reforming, the average Cu particle diameter on an Al₂O₃ support increased from 4.2 nm to 15.6 nm after 100 hours at 300 °C, causing a 62% drop in conversion. mdpi.com
Fouling (Coking) Deposition of carbonaceous material on the catalyst surface, blocking active sites and pores. mdpi.comacs.orgHigh hydrocarbon or CO partial pressures; reaction temperature; acidic nature of the support. mdpi.comCarbon deposition via the Boudouard reaction (2CO ⇌ C + CO₂) on copper catalysts. mdpi.comacs.org
Poisoning Strong chemisorption of impurities from the feed onto active sites, rendering them inactive. scispace.commdpi.comPresence of sulfur (H₂S), chlorine, or other contaminants in the reactant stream. mdpi.comH₂S in the feed can form stable Cu-S bonds, blocking methanol adsorption on copper catalysts. mdpi.com
Solid-State Reaction/Phase Transformation Chemical reaction between the active phase (copper) and the support (titanium hydrate) to form a new, less active phase. scispace.comHigh temperatures; prolonged reaction times; reactive atmosphere.Formation of Ti-O-Cu linkages can alter the electronic structure and activity of the catalyst. oaepublish.com
Change in Oxidation State Alteration of the optimal oxidation state of the active copper species (e.g., oxidation of Cu⁰ to Cu²⁺ or reduction of Cu⁺). mdpi.comOxidizing or reducing conditions in the reaction environment; interaction with the support.In Cu/ZnO/Al₂O₃ catalysts, the synergy between Cu⁰ and Cu⁺ is crucial; loss of one species can decrease activity. mdpi.com

Emerging Research Directions and Future Outlook for Copper;titanium;hydrate Systems

Hybrid and Composite Materials Incorporating Copper;Titanium;Hydrate (B1144303)

The development of hybrid and composite materials is a cornerstone of innovation in copper-titanium systems. By combining different materials, researchers can engineer properties that surpass those of the individual components.

A significant area of research involves the creation of multilayer coatings on titanium hydride (TiH₂) substrates. One approach uses a chemisorbed layer of hydroxotitanyl to improve the adhesion of a subsequent electrodeposited copper layer. mdpi.comresearchgate.net This process forms a multilayer shell (represented as ≡Ti-O-Cu-) that "heals" surface microcracks inherent in spherical titanium hydride granules. mdpi.comresearchgate.net The resulting composite material exhibits significantly enhanced thermal stability, a critical factor for applications in fields like the nuclear industry for radiation protection. mdpi.com The initial dehydrogenation temperature of the unmodified titanium hydride was found to be 462.9 °C, which increased to 699.7 °C after modification with the titanium-copper shell. mdpi.com

Another innovative approach involves the creation of nanocomposites for applications such as active food packaging. In these systems, montmorillonite (B579905) clays (B1170129) are modified through an ion-exchange process with copper (Cu⁺) and titanium (Ti⁴⁺) ions. nih.gov These Cu- and Ti-exchanged montmorillonites (CuMt and TiMt) are then incorporated into chitosan/poly-vinyl-alcohol (CS/PVOH) based films. nih.gov Characterization shows that the hydration peak intensity increases in both CuMt and TiMt compared to the original sodium montmorillonite, indicating that the Cu⁺ and Ti⁴⁺ ions hold onto more water due to their higher hydrated ionic radii. nih.gov The CS/PVOH/CuMt films, in particular, show a strong intercalated nanocomposite structure, leading to higher tensile strength and improved water/oxygen barrier properties. nih.gov

Furthermore, research into copper matrix composites reinforced with titanium compounds like titanium nitride (TiN) and graphene oxide (GO) is yielding promising results. tandfonline.com These composites, produced via powder metallurgy, demonstrate enhanced microhardness and wear resistance, attributed to the hardening effect of TiN and the lubricating nature of GO. tandfonline.com

Table 1: Properties of Modified Titanium Hydride

PropertyUnmodified TiH₂Modified TiH₂ (with ≡Ti-O-Cu- shell)
Initial Dehydrogenation Temp.462.9 °C699.7 °C
Thermal Stability Increase-236.8 °C
Coating Thickness-~9–11 μm
Data sourced from MDPI mdpi.com

Table 2: Interlayer Spacing in Modified Montmorillonite

NanoclayDiffraction Peak (2θ)Interlayer Space (nm)
NaMt--
CuMt7.94°1.11
TiMt7.44°1.26
Data sourced from Nanomaterials nih.gov

Advanced Characterization Techniques for Dynamic Processes in Copper;Titanium;Hydrate

Understanding the complex and dynamic processes within copper-titanium-hydrate systems necessitates the use of sophisticated characterization techniques. These methods provide crucial insights into the material's structure, composition, and behavior under various conditions.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is fundamental for analyzing the morphology and elemental distribution of these materials. mdpi.comresearchgate.net For instance, SEM has been used to visualize the surface of spherical titanium hydride granules, revealing microcracks that can be "healed" by the application of a titanium-copper coating. mdpi.com EDS mapping confirms the uniform distribution of the copper and titanium layers, validating the success of the coating process. mdpi.comresearchgate.net

X-ray Diffraction (XRD) is another indispensable tool, primarily used to identify the crystalline phases and structure of the materials. nih.govstumejournals.com In the study of CuMt and TiMt nanocomposites, XRD analysis confirmed the intercalated structure of the films and revealed changes in crystallinity and interlayer spacing upon ion exchange. nih.gov For Ti-Cu alloys, XRD provides information on the present phases, crystal structures, and other parameters like grain size and defects. stumejournals.com

Thermal analysis methods, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are critical for evaluating the thermal stability of these materials. mdpi.comnanochemres.org By precisely measuring changes in mass as a function of temperature, researchers can determine key transition points, such as the dehydrogenation temperature of titanium hydride or the decomposition of organic components in hybrid nanocomposites. mdpi.comnanochemres.org For example, TG/DTA was used to demonstrate the significant increase in the thermal stability of titanium hydride after being coated with a multilayer titanium-copper shell. mdpi.com

For probing dynamic processes at the atomic and molecular level, more advanced techniques are required. High-resolution studies are essential to understand the evolution of lattice deformation and local strain, which are influenced by the high mobility of hydrogen in hydride systems. researchgate.net Techniques like Atom Probe Tomography (APT) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into compositional variations and local chemical environments, which are crucial for understanding hydriding and dehydrogenation mechanisms. researchgate.net

Rational Design Principles for Targeted Functionality

The shift from trial-and-error discovery to the rational design of materials is a key trend in advancing copper-titanium-hydrate systems. This approach involves designing materials with a specific purpose in mind, carefully controlling their structure and composition to achieve desired functionalities.

In the field of biomedical implants, porous titanium is often used due to its favorable mechanical properties and biocompatibility. nih.gov Rational design principles are applied to optimize the pore size, porosity, and geometry to facilitate bone tissue growth and nutrient transport. nih.gov To further enhance functionality, these porous structures can be biofunctionalized. For example, doping titanium with copper has been shown to impart antibacterial properties and promote osteogenesis (bone formation). mdpi.com The design of Ti-Cu alloys or Cu-doped coatings for implants is a promising strategy to create surfaces that actively combat infection and encourage integration with the body. mdpi.com

In catalysis, rational design focuses on creating highly active and selective catalysts. For single-atom catalysts, for instance, the catalytic activity is determined by a complex interplay of variables. acs.org Models based on density functional theory (DFT) are used to predict the performance of catalysts by calculating properties like the Gibbs free energy of hydrogen adsorption (ΔG_H). acs.org For nitrate (B79036) reduction on titanium and titanium hydride surfaces, the reaction mechanism is believed to be dissociation-driven, where the surface's ability to break down nitrate ions is key. acs.org The design of these catalysts involves balancing the rate of nitrate dissociation with the rate of reducing surface oxygen into water, which can be modeled to predict catalytic rates. acs.org

The design of metal-organic frameworks (MOFs) also benefits from these principles. A biocompatible Cu(I)-doped MOF has been designed as a dual-functional nanocarrier for combined cancer therapy. nih.gov This system is designed to release a chemotherapy drug (doxorubicin) in the acidic tumor environment while simultaneously catalyzing the production of toxic hydroxyl radicals, demonstrating a highly targeted and multifunctional design. nih.gov

Integration of Artificial Intelligence and Data Science in this compound Research

Artificial intelligence (AI) and data science are emerging as powerful tools to accelerate the discovery and optimization of materials, including complex copper-titanium systems. These computational approaches can analyze vast datasets to identify patterns and predict material properties, significantly reducing the time and resources required for experimental work. anl.gov

Environmental and Sustainability Considerations in this compound Research

As the development of new materials accelerates, there is a growing and critical focus on their environmental impact and long-term sustainability. Research into copper-titanium-hydrate systems is increasingly incorporating life cycle assessment (LCA) and "Safe-and-Sustainable-by-Design" (SSbD) principles. tudelft.nlacs.org

The SSbD framework aims to identify potential environmental and toxicity hotspots early in the innovation process, allowing for adjustments in the material's design phase. tudelft.nl A prospective LCA can be applied to emerging technologies, such as the use of nano-titanium dioxide (P25-TiO₂) or its copper-oxide-coated version (Cu₂O-coated/P25-TiO₂) as photocatalysts for hydrogen production. tudelft.nl This early assessment is crucial to avoid the development of alternatives that, while functional, may be toxic or environmentally harmful. tudelft.nl

Copper-based nanomaterials are gaining attention for environmental remediation applications due to their cost-effectiveness and wide availability. researchgate.netmdpi.com They have shown potential in degrading pollutants, treating wastewater, and reducing carbon dioxide emissions. mdpi.com The development of sustainable synthesis methods for these nanomaterials is a key research focus. researchgate.net

Furthermore, the sustainability of the metals themselves is a major consideration. Copper is essential for electrification and renewable energy technologies, while titanium production is energy-intensive. acs.org Research is underway to make the metallurgy of these metals fossil-free. acs.org For titanium, this includes developing more energy-efficient primary synthesis methods and electrifying production processes. acs.org For both metals, increasing recycling rates is paramount to ensuring a sustainable future supply. acs.org The call for a circular economy, which emphasizes the recovery and reuse of critical materials, is becoming a central theme in materials science research. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.